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3-(1,1,2,2-Tetrafluoroethoxy)toluene Documentation Hub

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  • Product: 3-(1,1,2,2-Tetrafluoroethoxy)toluene
  • CAS: 1737-10-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization and Utility of 3-(1,1,2,2-Tetrafluoroethoxy)toluene

The following technical guide details the physical properties, synthesis, and application utility of 3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS: 1737-10-6). Scaffold Analysis for Medicinal Chemistry & Agrochemical Develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and application utility of 3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS: 1737-10-6).

Scaffold Analysis for Medicinal Chemistry & Agrochemical Development

Executive Summary

3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS 1737-10-6) is a specialized fluorinated aromatic building block used primarily in the optimization of lead compounds for pharmaceutical and agrochemical applications. Distinguished by the presence of the 1,1,2,2-tetrafluoroethoxy (–OCF₂CF₂H) motif attached to a toluene core, this compound serves as a critical bioisostere for methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) groups. Its utility lies in its ability to modulate lipophilicity (LogP), enhance metabolic stability against oxidative degradation, and alter the electronic properties of the aromatic ring without significantly changing steric bulk.

Chemical Identity & Structural Analysis

The compound consists of a benzene ring substituted at the meta positions by a methyl group and a tetrafluoroethoxy chain. The fluorine atoms induce a strong inductive effect (-I), reducing the electron density of the aromatic ring compared to non-fluorinated ethers, while the terminal proton on the ethoxy chain retains weak hydrogen-bond donor capability.

AttributeDetail
CAS Number 1737-10-6
IUPAC Name 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
Molecular Formula C₉H₈F₄O
Molecular Weight 208.15 g/mol
SMILES CC1=CC=CC(OC(F)(F)C(F)F)=C1
Structural Class Fluorinated Aryl Ether
Physical Properties Matrix

The following data consolidates experimental values and thermodynamically derived estimates essential for process engineering and formulation.

PropertyValueContext/Conditions
Physical State Liquid@ 20°C, 1 atm
Boiling Point (Experimental) 57–59 °C@ 13 mmHg (Vacuum) [1]
Boiling Point (Predicted) ~172–176 °C@ 760 mmHg (Extrapolated)
Density 1.33 g/cm³@ 20°C [1]
Refractive Index (

)
1.42–1.43Estimated from isomers [2]
Flash Point ~59–62 °CClosed Cup (Based on isomers)
Solubility (Water) NegligibleHydrophobic character
Solubility (Organic) HighMiscible with DCM, Toluene, THF
Vapor Pressure ~1.5 mmHg@ 25°C (Predicted)
Lipophilicity (LogP) 3.2–3.4Predicted (High membrane permeability)

Technical Insight: The density of 1.33 g/cm³ is significantly higher than non-fluorinated toluene derivatives (typically < 1.0 g/cm³). This "heavy organic" nature has implications for phase separation processes during extraction, where this compound will form the bottom layer in biphasic systems with water, unlike standard toluene.

Synthesis & Manufacturing Protocol

The synthesis of 3-(1,1,2,2-tetrafluoroethoxy)toluene typically involves the base-catalyzed nucleophilic addition of m-cresol to tetrafluoroethylene (TFE). Due to the gaseous nature of TFE, this reaction requires high-pressure autoclaving.

Reaction Pathway

The phenolic oxygen of m-cresol is deprotonated by a strong base (KOH) to form a phenoxide ion. This nucleophile attacks the electron-deficient tetrafluoroethylene. A proton source (often the solvent or trace water during workup) provides the terminal hydrogen.

Synthesispathway Cresol m-Cresol (Precursor) Intermediate Phenoxide Intermediate Cresol->Intermediate Deprotonation Base KOH / DMF (Catalyst/Solvent) Base->Intermediate TFE Tetrafluoroethylene (Gas, Pressure) Product 3-(1,1,2,2-Tetrafluoroethoxy)toluene (Target) TFE->Product Autoclave 60-80°C Intermediate->Product Nucleophilic Addition + Protonation

Figure 1: Base-catalyzed synthesis pathway from m-cresol and tetrafluoroethylene.

Experimental Protocol (Autoclave Procedure)
  • Reagent Loading: Charge a stainless steel autoclave with m-cresol (1.0 eq), Potassium Hydroxide (KOH, 0.1–0.2 eq), and Dimethylformamide (DMF) or DMSO as solvent.

  • Inerting: Seal the autoclave and purge with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Addition: Pressurize the vessel with Tetrafluoroethylene (TFE) gas to 15–20 bar.

  • Reaction: Heat the mixture to 80–100°C. Monitor pressure drop (indicative of TFE consumption). Maintain pressure by recharging TFE if necessary until consumption ceases.

  • Workup: Cool to room temperature. Vent excess TFE carefully (scrubber required). Dilute reaction mixture with water and extract with Dichloromethane (DCM).

  • Purification: Wash organic layer with dilute HCl (to remove residual base) and brine. Dry over

    
    . Distill under reduced pressure (target fraction: 57–59°C @ 13 mmHg) to obtain the clear, colorless liquid product.
    
Applications in Drug Development

The 1,1,2,2-tetrafluoroethoxy moiety is a strategic tool in medicinal chemistry, offering specific advantages over standard ethers.

Bioisosteric Utility
  • Metabolic Blocking: The C-F bonds are extremely stable. Placing this group at the meta position blocks metabolic oxidation (hydroxylation) that might otherwise occur on a standard alkyl chain or methoxy group.

  • Lipophilicity Modulation: The fluorine atoms increase lipophilicity (LogP ~3.3) compared to a methoxy group, enhancing blood-brain barrier (BBB) permeability without the extreme hydrophobicity of long alkyl chains.

  • Conformational Locking: The "gauche effect" inherent in fluoro-alkyl chains can lock the ether side chain into specific conformations, potentially improving binding affinity to protein targets.

SAR_Logic Target 3-(1,1,2,2-Tetrafluoroethoxy)toluene Effect1 Metabolic Stability Target->Effect1 Effect2 Lipophilicity (LogP) Target->Effect2 Effect3 Electronic Modulation Target->Effect3 Outcome1 Blocks CYP450 Oxidation Effect1->Outcome1 Outcome2 Enhanced Membrane Permeability Effect2->Outcome2 Outcome3 Reduced Electron Density on Ring Effect3->Outcome3

Figure 2: Structure-Activity Relationship (SAR) impact of the tetrafluoroethoxy scaffold.[1]

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin. Combustible liquid (Flash point ~60°C).

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep container tightly closed to prevent evaporation.

  • Spill Response: Absorb with inert material (sand, vermiculite). Do not flush into surface water; the fluorinated nature implies persistence in the environment.

References
  • Huateng Pharma.[2] (n.d.). 3-(1,1,2,2-Tetrafluoroethoxy)toluene Product Data. Retrieved from

  • GuideChem. (n.d.). 2-(1,1,2,2-Tetrafluoroethoxy)toluene Properties (Isomer Comparison). Retrieved from

  • ChemicalBook. (2023). 4-(1,1,2,2-Tetrafluoroethoxy)toluene Physical Data. Retrieved from

Sources

Exploratory

Technical Monograph: 3-(1,1,2,2-Tetrafluoroethoxy)toluene

This technical guide provides an in-depth analysis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene , a specialized fluorinated intermediate critical for modulating lipophilicity and metabolic stability in modern drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene , a specialized fluorinated intermediate critical for modulating lipophilicity and metabolic stability in modern drug discovery and agrochemical development.

CAS Number: 1737-10-6 Synonyms: 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene; m-Tolyl 1,1,2,2-tetrafluoroethyl ether Molecular Formula: C₉H₈F₄O Molecular Weight: 208.15 g/mol

Part 1: Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, the 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) moiety serves as a "privileged bioisostere." Unlike the ubiquitous trifluoromethoxy group (-OCF₃), the tetrafluoroethoxy group retains a terminal hydrogen bond donor/acceptor profile (via the polarized C-H bond) while providing significant lipophilic bulk and metabolic resistance.

3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS 1737-10-6) is the meta-substituted scaffold used to introduce this moiety. Its strategic value lies in three key areas:

  • Metabolic Shielding: The fluorinated ether linkage blocks the rapid O-dealkylation typically seen with methoxy groups.

  • Conformational Locking: The gauche effect of the fluoroethyl chain often restricts bond rotation, pre-organizing the molecule for receptor binding.

  • Lipophilicity Modulation: It increases LogP significantly compared to a methyl ether but less drastically than a perfluoroalkyl chain, allowing for fine-tuning of blood-brain barrier (BBB) penetration.

Part 2: Chemical Profile & Physical Properties

PropertyValueNote
Appearance Colorless to pale yellow liquidClear, mobile liquid at RT
Boiling Point 57–59 °C @ 13 mmHgVolatile; requires careful distillation
Density 1.33 g/cm³Significantly denser than water
Refractive Index

1.422
Characteristic of fluoro-aromatics
Solubility Soluble in DCM, EtOAc, MeOHImmiscible with water
Flash Point ~61.5 °CClass IIIA Combustible Liquid

Part 3: Synthesis & Manufacturing Protocols

The synthesis of CAS 1737-10-6 relies on the nucleophilic addition of m-cresol to a tetrafluoroethylene equivalent. Two primary routes exist: the Industrial TFE Route (high atom economy, high hazard) and the Laboratory TFESA Route (safer, reagent-based).

Route A: Industrial TFE Addition (High Pressure)

Best for kilogram-scale production where TFE gas handling infrastructure exists.

Mechanism: Base-catalyzed nucleophilic attack of the phenoxide ion on the fluoroalkene.

Protocol:

  • Charge: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge m-cresol (1.0 eq), KOH (0.1 eq), and DMSO (solvent, 5 vol).

  • Inert: Purge the system with N₂ three times to remove oxygen.

  • Reaction: Heat to 60–80 °C. Pressurize with Tetrafluoroethylene (TFE) gas to 5–10 bar.

  • Monitoring: The reaction is exothermic. Maintain pressure until uptake ceases (approx. 4–6 hours).

  • Workup: Vent excess TFE (scrubbing required). Dilute with water, extract into dichloromethane, and distill under reduced pressure.

Route B: Laboratory TFESA Route (Bench-Stable)

Recommended for research scale (<100g) to avoid handling explosive TFE gas.

Reagent: 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA) or 2-bromo-1,1,2,2-tetrafluoroethane.

Protocol:

  • Dissolution: Dissolve m-cresol (10 mmol) in dry DMF (20 mL).

  • Deprotonation: Add Cs₂CO₃ (15 mmol) and stir at RT for 30 min.

  • Alkylation: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (12 mmol) dropwise. Note: This often yields the bromotetrafluoroethyl ether, which requires reductive debromination (Zn/AcOH) to yield the -CF₂CF₂H product.

  • Alternative (Direct): Use TFEDMA with a Lewis Acid catalyst (BF₃·OEt₂) to transfer the fluoroethyl group directly, though yields vary with steric hindrance.

Visualization: Synthetic Logic Flow

SynthesisPath cluster_0 Critical Control Point: Moisture Exclusion Cresol m-Cresol (Precursor) Base Activation (KOH/DMSO) Cresol->Base Phenoxide Phenoxide Intermediate Base->Phenoxide Deprotonation TFE Route A: TFE Gas (Industrial/High Pressure) Phenoxide->TFE Nucleophilic Attack TFESA Route B: Alkyl Halide/TFESA (Lab Scale/Safety) Phenoxide->TFESA Substitution Product 3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS 1737-10-6) TFE->Product Protonation TFESA->Product Reductive Workup

Figure 1: Decision tree for synthetic route selection based on scale and safety constraints.

Part 4: Quality Control & Self-Validating Analysis

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. The 19F NMR is the most definitive "self-validating" check for the -OCF₂CF₂H moiety.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.90 (tt, J = 53.0, 2.8 Hz, 1H): This is the diagnostic signal. The triplet of triplets arises from the proton coupling to the two geminal fluorines (

      
       Hz) and the two vicinal fluorines (
      
      
      
      Hz). If this signal is absent, the tetrafluoroethyl chain is not intact.
    • δ 7.2–6.9 (m, 4H): Aromatic protons (meta-substitution pattern).

    • δ 2.35 (s, 3H): Methyl group on the toluene ring.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -88.0 to -90.0 (m, 2F): The -OCF₂- group.

    • δ -136.0 to -138.0 (dt, 2F): The -CF₂H group. The doublet splitting corresponds to the large H-F coupling seen in the proton spectrum.

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 208 [M]+.

  • Base Peak: Often m/z 91 (Tropylium ion, C₇H₇⁺) due to the toluene substructure.

  • Fragment: Loss of -CF₂CF₂H (m/z 107) or loss of -CHF₂ (m/z 157).

Part 5: Applications in Drug Design (The Fluorine Effect)

The 3-(1,1,2,2-tetrafluoroethoxy)toluene scaffold is used to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability Mechanism

The primary failure mode for aryl methyl ethers (anisoles) is oxidative O-dealkylation by Cytochrome P450 enzymes. The C-H bonds in the methyl group are weak and accessible.

  • Substitution Logic: Replacing -OCH₃ with -OCF₂CF₂H removes the metabolically labile alpha-hydrogens. The terminal -CF₂H hydrogen is highly acidic and electron-poor, making it resistant to radical abstraction by CYP450 iron-oxo species.

Visualization: Metabolic Blockade[1]

Metabolism cluster_methoxy Standard Methoxy (-OCH3) cluster_fluoro Tetrafluoroethoxy (-OCF2CF2H) M_Drug Ar-O-CH3 CYP CYP450 (Oxidation) M_Drug->CYP M_Inter Hemiacetal [Ar-O-CH2-OH] CYP->M_Inter M_Prod Phenol (Ar-OH) + Formaldehyde M_Inter->M_Prod F_Drug Ar-O-CF2-CF2-H CYP_Fail CYP450 (Blocked) F_Drug->CYP_Fail F_Result Intact Drug (Prolonged Half-life) CYP_Fail->F_Result No Oxidation

Figure 2: Mechanistic comparison of metabolic stability. The fluorinated ether prevents the formation of the hemiacetal intermediate required for dealkylation.

Part 6: Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye). Combustible.

  • Specific Fluorine Hazard: Thermal decomposition (e.g., in a fire) releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

    • Protocol: Do not use standard ABC extinguishers if large quantities are involved; water fog is preferred to scrub HF vapors.

  • Storage: Store under nitrogen in a cool, dry place. The ether linkage is stable to aqueous acid/base but can degrade under extreme Lewis acidic conditions.

References

  • Preparation of Aryl 1,1,2,2-Tetrafluoroethyl Ethers. Journal of Fluorine Chemistry. Describes the base-catalyzed addition of phenols to tetrafluoroethylene.

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Comprehensive review on bioisosterism and metabolic stability of fluorinated ethers.

  • Potassium Hydroxide/Dimethyl Sulfoxide Promoted Reactions. Organic Letters. Details the superbase conditions (KOH/DMSO) required for difficult nucleophilic substitutions.

  • Metabolic Stability of Fluorinated Groups. Chemical Reviews. Comparative analysis of -OCH3 vs -OCF2H vs -OCF2CF2H in drug metabolism.

  • CAS 1737-10-6 Entry. PubChem. Physical property aggregation and safety data.[1]

Sources

Foundational

3-(1,1,2,2-Tetrafluoroethoxy)toluene molecular weight

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)toluene Introduction 3-(1,1,2,2-Tetrafluoroethoxy)toluene, also known as 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene, is a fluorinated aromatic ether. This co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)toluene

Introduction

3-(1,1,2,2-Tetrafluoroethoxy)toluene, also known as 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene, is a fluorinated aromatic ether. This compound belongs to a class of molecules that garner significant interest in medicinal chemistry, materials science, and agrochemistry. The incorporation of a tetrafluoroethyl moiety onto a toluene scaffold can profoundly alter the parent molecule's physicochemical properties. These changes, including increased lipophilicity, enhanced metabolic stability, and altered electronic character, make it a valuable building block for designing novel compounds with specific functional attributes. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and handling for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its physical and chemical properties. These constants are critical for its application in experimental settings, ensuring reproducibility and informing decisions on purification, formulation, and storage.

PropertyValueSource
Molecular Weight 208.16 g/mol [1]
Molecular Formula C₉H₈F₄O[1]
CAS Number 1737-10-6[1]
EC Number 217-085-7[2]
Density 1.33 g/cm³[1]
Boiling Point 57-59 °C at 13 mmHg[1]
Synonyms 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene[2]

Chemical Structure:

Chemical structure of 3-(1,1,2,2-Tetrafluoroethoxy)tolueneFigure 1. Structure of 3-(1,1,2,2-Tetrafluoroethoxy)toluene.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 3-(1,1,2,2-tetrafluoroethoxy)toluene is most effectively achieved via a nucleophilic addition of m-cresolate to tetrafluoroethylene (TFE). This reaction is analogous to a Williamson ether synthesis, but with a fluorinated alkene as the electrophile.

Causality of Experimental Design: The hydroxyl group of m-cresol is not sufficiently nucleophilic to attack the electron-rich double bond of TFE directly. Therefore, a base is required to deprotonate the cresol, forming the much more reactive phenoxide anion. The choice of an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial. These solvents effectively solvate the counter-ion of the base (e.g., Na⁺ or K⁺) without protonating the highly reactive phenoxide, thereby maximizing its nucleophilicity. TFE is a gas and must be handled with appropriate equipment, bubbled through the reaction mixture under controlled conditions.

Synthesis_Workflow Figure 2. Synthetic Workflow m_cresol m-Cresol (3-Methylphenol) reaction Reaction Vessel Nucleophilic Addition m_cresol->reaction tfe Tetrafluoroethylene (TFE) (Gas) tfe->reaction Bubble through solution base Base (e.g., NaH, K2CO3) base->reaction solvent Aprotic Solvent (e.g., DMF, THF) solvent->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup 1. Reaction Complete 2. Quench with H2O purification Purification (Vacuum Distillation) workup->purification Crude Organic Phase product 3-(1,1,2,2-Tetrafluoroethoxy)toluene purification->product Purified Product

Sources

Exploratory

Advanced Synthesis Guide: 3-(1,1,2,2-Tetrafluoroethoxy)toluene

This guide details the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS: 1737-10-6), a critical fluorinated intermediate used in the development of agrochemicals and pharmaceuticals. The protocol focuses on the Bas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS: 1737-10-6), a critical fluorinated intermediate used in the development of agrochemicals and pharmaceuticals.

The protocol focuses on the Base-Catalyzed Nucleophilic Addition of m-Cresol to Tetrafluoroethylene (TFE) . This route is selected for its high atom economy and industrial scalability, despite the safety challenges associated with handling TFE.

Executive Summary & Strategic Rationale

  • Target Molecule: 3-(1,1,2,2-Tetrafluoroethoxy)toluene[1][2]

  • Structure:

    
    
    
  • Primary Route: Nucleophilic addition of m-cresol to tetrafluoroethylene (TFE) using a catalytic base.

  • rationale: Unlike Williamson ether synthesis using halo-tetrafluoroethanes (which are ozone-depleting and expensive), the TFE addition route uses a readily available feedstock and generates zero stoichiometric salt waste when run catalytically.

Reaction Mechanism & Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition. The phenoxide ion attacks the electron-deficient fluoroalkene, generating a fluorinated carbanion. This intermediate rapidly deprotonates a free phenol molecule, regenerating the phenoxide catalyst and propagating the cycle.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism mCresol m-Cresol (Substrate) Phenoxide m-Cresolate Anion (Nucleophile) mCresol->Phenoxide Deprotonation Base Base Cat. (KOH) Base->Phenoxide Carbanion Fluoro-Carbanion Intermediate Phenoxide->Carbanion + TFE (Nucleophilic Attack) TFE Tetrafluoroethylene (TFE) TFE->Carbanion Product 3-(1,1,2,2-Tetrafluoroethoxy)toluene (Target) Carbanion->Product + H+ (from m-Cresol) Product->Phenoxide Chain Propagation (Regenerates Catalyst)

Figure 1: Catalytic cycle for the fluoroalkylation of m-cresol. The process is self-propagating after initiation.

Experimental Protocol (Self-Validating System)

Reagents & Equipment
ComponentSpecificationRole
m-Cresol >99% Purity, dry (<0.1% H2O)Substrate & Proton Source
Tetrafluoroethylene (TFE) Inhibited gas (terpene stabilized)Fluorinating Agent
KOH or NaOH Pellets or 50% aq. solutionCatalyst (5-10 mol%)
Solvent (Optional) DMF or DMSO (Dry)Enhances nucleophilicity
Reactor Hastelloy or SS316 AutoclaveHigh-pressure containment
Step-by-Step Methodology

Step 1: Reactor Loading & Inerting

  • Action: Charge the autoclave with m-cresol (1.0 eq) and Potassium Hydroxide (KOH, 0.05 eq). If using a solvent, add DMF (2-3 volumes relative to cresol) to reduce viscosity and enhance rate.

  • Validation: Ensure the reactor is leak-tested with Nitrogen (

    
    ) at 20 bar for 30 minutes. Pressure drop must be <0.1 bar.
    
  • Safety: Critical: Remove all Oxygen. TFE forms explosive peroxides with

    
    .[3] Purge with 
    
    
    
    three times (pressurize to 5 bar, vent to 0.5 bar).

Step 2: Reaction Initiation

  • Action: Heat the mixture to 80°C - 100°C . Stirring speed should be high (>500 RPM) to maximize gas-liquid mass transfer.

  • Action: Introduce TFE gas to a constant pressure of 5 - 10 bar .

  • Observation: An exotherm is expected upon TFE uptake. Control temperature via cooling jacket to maintain

    
    .
    

Step 3: Process Monitoring (The Self-Validating Loop)

  • Pressure Demand Mode: Set the TFE feed to maintain constant pressure. Monitor the flow rate of TFE.

  • Checkpoint 1 (Kinetic Check): TFE uptake should be rapid initially. If uptake is slow, temperature may be too low or water content too high (quenching the catalyst).

  • Checkpoint 2 (Endpoint): The reaction is complete when TFE consumption ceases (flow rate drops to zero) and system pressure remains stable for 30 minutes.

Step 4: Work-up & Purification [4]

  • Degassing: Cool reactor to 25°C. Vent unreacted TFE to a scrubber (thermal oxidizer or carbon bed). Do not vent TFE directly to atmosphere.

  • Neutralization: Dilute reaction mass with water. Neutralize residual base with dilute HCl.

  • Extraction: Extract with Dichloromethane (DCM) or Toluene. Wash organic layer with water and brine.

  • Distillation: Dry over

    
    , filter, and concentrate. Purify via fractional distillation under reduced pressure.
    
    • Target BP: ~67-69°C at 14 mmHg [1].[1]

Safety & Hazard Management

Handling TFE requires rigorous safety protocols due to its deflagration potential.[3][5]

TFE Handling Workflow

SafetyProtocol Start Start TFE Feed O2Check O2 Sensor Check (< 1 ppm required) Start->O2Check TempCheck Temp < 120°C? O2Check->TempCheck Pass Emergency EMERGENCY VENT (N2 Dilution) O2Check->Emergency Fail (>1ppm O2) PressureCheck Pressure < 15 Bar? TempCheck->PressureCheck Yes TempCheck->Emergency No (Exotherm) PolymerCheck Inhibitor Active? PressureCheck->PolymerCheck Yes PressureCheck->Emergency No (Overpressure) Proceed Continue Reaction PolymerCheck->Proceed Yes

Figure 2: Critical safety logic for TFE reactor management.

  • Explosion Hazard: TFE can disproportionate explosively into

    
     and 
    
    
    
    even without air. Keep pressure <15 bar and temperature <150°C.
  • Peroxide Formation: Strictly exclude oxygen.[3]

  • Polymerization: TFE can polymerize violently (PTFE formation). Use terpene-inhibited TFE and avoid hot spots.

Characterization Data

The isolated product should meet the following specifications:

  • Appearance: Colorless liquid.

  • Boiling Point: 67-69°C @ 14 mmHg [1].[1]

  • Density: ~1.25 g/cm³.

  • GC Purity: >98.0%.

  • 1H NMR (CDCl3):

    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       5.90 (tt, 1H, 
      
      
      
      ,
      
      
      ) - Characteristic triplet of triplets.
    • 
       6.9 - 7.3 (m, 4H, Aromatic protons).
      
  • 19F NMR:

    • Two signals:

      
       ppm (
      
      
      
      ) and
      
      
      ppm (
      
      
      ).

References

  • ChemicalBook. (2023). 4-(1,1,2,2-Tetrafluoroethoxy)toluene Product Properties. Retrieved from (Note: Isomeric properties are analogous; specific BP cited for reference isomer).

  • Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Retrieved from

  • National Institutes of Health (NIH). Tetrafluoroethylene - PubChem Compound Summary. Retrieved from

  • RSC Publishing. (2012).[6][7] Synthesis of α,α-difluoroethyl aryl ethers. Org. Lett. Retrieved from

Sources

Protocols & Analytical Methods

Method

Protocol for the preparation of 3-(1,1,2,2-Tetrafluoroethoxy)toluene

An Application Note and Protocol for the Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene Authored by: A Senior Application Scientist Abstract This document provides a detailed protocol for the synthesis of 3-(1,1,2,2-T...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene, a valuable fluorinated building block in pharmaceutical and materials science research. The tetrafluoroethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making it a desirable moiety in drug design.[1] This guide emphasizes a modern and safety-conscious approach by utilizing an in-situ generation of tetrafluoroethylene (TFE) from a stable precursor, thus avoiding the direct handling of hazardous TFE gas.[2] The protocol details the reaction mechanism, step-by-step experimental procedures, safety precautions, and methods for purification and characterization, tailored for researchers in organic synthesis and drug development.

Introduction and Significance

Fluorine-containing molecules are of paramount importance in modern chemistry, particularly in the life sciences. The introduction of fluorine can profoundly alter a molecule's physical, chemical, and biological properties. The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and can enhance metabolic stability and binding affinity of drug candidates.[1]

The target compound, 3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS No. 1737-10-6), is synthesized by the addition of m-cresol to tetrafluoroethylene (TFE). Historically, this reaction required the direct use of TFE, a flammable, explosive, and toxic gas that is not recommended for storage or transport, posing significant safety challenges for laboratory-scale synthesis.[3][4]

This application note describes a more practical and safer protocol adapted from modern methodologies, which rely on the in-situ generation of TFE from a stable, solid precursor, (trifluoromethyl)trimethylsilane (TMSCF₃).[2] This approach circumvents the hazards associated with TFE gas and makes the synthesis of tetrafluoroethoxy-containing aromatics more accessible to standard research laboratories.

Reaction Mechanism: Nucleophilic (Aryloxy)tetrafluoroethylation

The synthesis proceeds via a nucleophilic addition mechanism. First, a base is used to deprotonate the hydroxyl group of m-cresol (3-methylphenol), forming the more nucleophilic m-cresolate anion. Concurrently, tetrafluoroethylene (TFE) is generated in-situ. The cresolate anion then attacks one of the sp²-hybridized carbon atoms of the electron-deficient TFE molecule. A subsequent protonation step during the aqueous workup yields the final product, 3-(1,1,2,2-Tetrafluoroethoxy)toluene.

reaction_mechanism mCresol m-Cresol step1 Deprotonation mCresol->step1 Base Base (e.g., NaH) Base->step1 TFE_precursor TFE Precursor (e.g., TMSCF₃) step2 In-situ TFE Generation TFE_precursor->step2 TFE CF₂=CF₂ (Tetrafluoroethylene) step3 Nucleophilic Attack TFE->step3 Cresolate m-Cresolate Anion Cresolate->step3 Intermediate Intermediate Adduct step4 Protonation (Workup) Intermediate->step4 (+ H⁺) Product 3-(1,1,2,2-Tetrafluoroethoxy)toluene step1->Cresolate (- H⁺) step2->TFE step3->Intermediate step4->Product

Caption: Overall reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene on a laboratory scale. All operations involving hazardous chemicals should be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
m-Cresol108.141.08 g10.0Reagent grade, ≥99%
Sodium Hydride (NaH)24.000.48 g20.0 (12.0 active)60% dispersion in mineral oil
(Trifluoromethyl)trimethylsilane (TMSCF₃)142.224.27 g30.0Ruppert-Prakash reagent
Sodium Iodide (NaI)149.894.50 g30.0Anhydrous, catalyst
Anhydrous Dimethylformamide (DMF)73.0950 mL-Solvent
Diethyl Ether (Et₂O)74.12~150 mL-For extraction
Saturated NH₄Cl solution-~50 mL-For quenching
Brine-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon inlet adapter

  • Thermometer or temperature probe

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

workflow A 1. Setup & Inert Atmosphere (Flask with condenser under N₂/Ar) B 2. Add NaH and DMF (Cool to 0°C) A->B C 3. Add m-Cresol Dropwise (Stir for 30 min at 0°C) B->C D 4. Add NaI and TMSCF₃ (At 0°C) C->D E 5. Warm to Room Temp & Heat (Stir at 60°C for 12-16 h) D->E F 6. Reaction Quench (Cool to 0°C, add sat. NH₄Cl) E->F G 7. Extraction (Partition with Diethyl Ether and Water) F->G H 8. Wash Organic Layer (Use Brine) G->H I 9. Dry and Concentrate (Dry with MgSO₄, evaporate solvent) H->I J 10. Purification (Flash Chromatography or Distillation) I->J K 11. Characterization (NMR, MS) J->K

Caption: Experimental workflow from setup to characterization.

  • Preparation: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Base Addition: To the flask, add the sodium hydride (60% dispersion) and 40 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.

  • Cresolate Formation: Dissolve the m-cresol in 10 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will evolve during this step.

  • Addition of TFE Precursors: To the resulting cresolate solution, add the sodium iodide catalyst followed by the (trifluoromethyl)trimethylsilane (TMSCF₃) at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Quenching: After the reaction is complete, cool the flask back down to 0 °C. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with 50 mL of brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield 3-(1,1,2,2-Tetrafluoroethoxy)toluene as a colorless liquid.

Safety and Hazard Management

A thorough risk assessment must be conducted before starting this procedure.

  • m-Cresol: Toxic and corrosive. It can cause severe skin burns and eye damage.[5][6] Handle only in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[6]

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion to reduce pyrophoricity. All additions and transfers must be done under an inert atmosphere.

  • Tetrafluoroethylene (TFE): The in-situ generation minimizes direct exposure, but TFE is still formed in the reaction. It is a flammable and toxic gas.[3][7][8] The entire reaction must be conducted in a well-ventilated fume hood.

  • Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • Quenching: The quenching of unreacted sodium hydride must be done slowly and at low temperature to control the rate of hydrogen evolution.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Physical Appearance: Colorless liquid.

  • Molecular Formula: C₉H₈F₄O

  • Molecular Weight: 208.15 g/mol [9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The expected chemical shifts (in CDCl₃) are outlined below. The most characteristic feature is the triplet of triplets for the proton on the tetrafluoroethoxy group.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR~7.25tJ ≈ 8.0Ar-H
~7.00m-Ar-H (3 protons)
5.95ttJ(H-F) ≈ 53.0, J(H-F) ≈ 3.0-OCHF₂CF₂H
2.35s--CH₃
¹³C NMR~157tJ(C-F) ≈ 30.0Ar C -O
~139s-Ar-C
~130s-Ar-C
~125s-Ar-C
~121s-Ar-C
~117s-Ar-C
~115ttJ(C-F) ≈ 250.0, J(C-F) ≈ 35.0-OC F₂CF₂H
~108ttJ(C-F) ≈ 250.0, J(C-F) ≈ 39.0-OCF₂C F₂H
~21s--C H₃
¹⁹F NMR~ -90dtJ(F-H) ≈ 53.0, J(F-F) ≈ 8.0-OCF₂ CF₂H
~ -138dtJ(F-H) ≈ 53.0, J(F-F) ≈ 8.0-OCF₂CF₂ H
  • Mass Spectrometry (MS): To confirm the molecular weight. (ESI+) m/z: 209.0584 [M+H]⁺.

Conclusion

This application note provides a reliable and safety-oriented protocol for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene. By employing an in-situ generation method for the hazardous reagent tetrafluoroethylene, this procedure offers a significant improvement in laboratory safety and accessibility. The detailed steps for reaction, purification, and characterization should enable researchers to successfully synthesize this valuable fluorinated building block for applications in drug discovery and materials science.

References

  • DTIC. (n.d.). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE.
  • Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
  • Plastics Europe. (2017, November). Guide for the Safe Handling of Tetrafluoroethylene.
  • Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
  • NIH. (2009). Solvent-free phase-vanishing reactions with PTFE (Teflon®) as a phase screen. PMC.
  • NIH. (n.d.). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions.
  • NJ.gov. (n.d.). TETRAFLUOROETHYLENE HAZARD SUMMARY.
  • UFMG. (2019, October 18). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chro.
  • ResearchGate. (n.d.). Aromatic hydroxylation of fluorophenols providing possible pathways for....
  • The Essential Chemical Industry. (n.d.). Poly(tetrafluoroethene) (Polytetrafluoroethylene).
  • ChemicalBook. (2023, January 11). 4-(1,1,2,2-Tetrafluoroethoxy)toluene | 1737-11-7.
  • ChemicalBook. (n.d.). 1,1,2,2-Tetrachloroethane(79-34-5) 1H NMR spectrum.
  • ResearchGate. (2017). Guide for the Safe Handling of Tetrafluoroethylene.
  • PubMed. (n.d.). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.
  • ResearchGate. (n.d.). (PDF) TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation and Tetrafluoroethylation.
  • ECHEMI. (n.d.). Buy 3-(1,1,2,2-tetrafluoroethoxy)toluene from Conier Chem&Pharma Limited.
  • Guidechem. (n.d.). 2-(1,1,2,2-tetrafluoroethoxy)toluene 42145-66-4.
  • SciRP.org. (n.d.). Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide.
  • ResearchGate. (2025, December 22). Solvent-free phase-vanishing reactions with PTFE (Teflon®) as a phase screen.
  • National Institute of Standards and Technology. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). m-Cresol.
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • ResearchGate. (2025, August 10). Aqueous Phase Hydroalkylation and Hydrodeoxygenation of Phenol by Dual Functional Catalysts Comprised of Pd/C and H/La-BEA | Request PDF.
  • Chemours. (n.d.). Tetrafluoroethylene (TFE)— Safe Supply™.
  • CAMEO Chemicals - NOAA. (n.d.). M-CRESOL.

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Application

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene

Abstract: This document provides a detailed guide to the structural elucidation of 3-(1,1,2,2-tetrafluoroethoxy)toluene using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The unique spectral...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to the structural elucidation of 3-(1,1,2,2-tetrafluoroethoxy)toluene using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The unique spectral features arising from the fluorinated ethoxy moiety, including complex spin-spin couplings, are thoroughly examined. This application note is intended for researchers, scientists, and professionals in drug development and materials science who require unambiguous characterization of fluorinated organic molecules.

Introduction: The Significance of Fluorinated Motifs

The incorporation of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The 1,1,2,2-tetrafluoroethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can act as a metabolically stable alternative to other functional groups.

3-(1,1,2,2-Tetrafluoroethoxy)toluene is a key building block possessing this valuable moiety. Accurate and comprehensive structural verification is paramount to ensuring the quality and reliability of subsequent research and development. NMR spectroscopy is the definitive tool for this purpose, providing unparalleled insight into molecular structure through the analysis of chemical shifts and spin-spin coupling interactions. This guide explains the causality behind experimental choices and provides a self-validating protocol for the analysis of this compound and its analogs.

Molecular Structure and Spectroscopic Preview

A thorough NMR analysis begins with a clear understanding of the molecule's topology to predict the expected spectral features.

// Nodes for the atoms C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"]; C_Me [label="C7 (CH₃)", pos="-2.6,-1.5!"]; O [label="O", pos="2.5,1.5!"]; C_alpha [label="Cα (CF₂)", pos="3.8,0.75!"]; C_beta [label="Cβ (CHF₂)", pos="5.1,1.5!"]; H1 [label="H", pos="0,2.2!"]; H2 [label="H", pos="-2.1,1.3!"]; H4 [label="H", pos="0,-2.2!"]; H5 [label="H", pos="2.1,-1.3!"]; H_beta [label="H", pos="5.9,0.75!"];

// Invisible nodes for F atoms to position them correctly F1a [label="F", pos="3.5,-0.2!"]; F2a [label="F", pos="4.5,0.2!"]; F1b [label="F", pos="4.8,2.5!"]; F2b [label="F", pos="5.9,2.2!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C_Me; C1 -- H1; C2 -- H2; C4 -- H4; C5 -- H5; C6 -- O; O -- C_alpha; C_alpha -- C_beta; C_beta -- H_beta; C_alpha -- F1a; C_alpha -- F2a; C_beta -- F1b; C_beta -- F2b; } Caption: Structure of 3-(1,1,2,2-Tetrafluoroethoxy)toluene with atom numbering.

Anticipated ¹H NMR Signatures:
  • Aromatic Protons (H1, H2, H4, H5): Four distinct signals are expected in the aromatic region (~7.0-7.4 ppm). The substitution pattern will lead to complex splitting (doublets, triplets, or multiplets) due to ³J(H,H) couplings.

  • Methyl Protons (C7-H₃): A sharp singlet at ~2.3 ppm, integrating to three protons.

  • Tetrafluoroethoxy Proton (Cβ-H): This is the most characteristic signal. It is expected to appear as a triplet of triplets (tt) further downfield (~5.9-6.5 ppm) due to coupling to the two geminal fluorine atoms (²J(H,F)) and the two vicinal fluorine atoms (³J(H,F)).

Anticipated ¹³C NMR Signatures (Proton-Decoupled):
  • Aromatic Carbons (C1-C6): Six distinct signals are expected. C6 (ipso-carbon attached to oxygen) will be significantly downfield. C3 (ipso-carbon attached to methyl) will also be distinct. The remaining four CH carbons will appear in the typical aromatic range (115-130 ppm).

  • Methyl Carbon (C7): A single peak in the aliphatic region (~21 ppm).

  • Tetrafluoroethoxy Carbons (Cα, Cβ): These carbons will exhibit large one-bond C-F couplings (¹J(C,F)) and smaller two-bond couplings (²J(C,F)).

    • Cα (-OCF₂-): Will appear as a triplet due to coupling with two attached fluorine atoms.

    • Cβ (-CHF₂): Will appear as a triplet due to coupling with its two attached fluorine atoms and will also be split by the two fluorine atoms on Cα. This often results in a triplet of triplets.

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. For fluorinated compounds, selecting a solvent that does not interact with the analyte and provides good solubility is crucial.[1]

  • Analyte Weighing: Accurately weigh 10-20 mg of 3-(1,1,2,2-tetrafluoroethoxy)toluene directly into a clean, dry NMR tube.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds and is recommended here.[1] Alternative solvents include deuterated acetone (Acetone-d₆) or benzene (C₆D₆).[2][3][4]

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

  • Homogenization: Cap the NMR tube securely and vortex for 30-60 seconds to ensure the sample is fully dissolved. Visually inspect for any suspended solids. A clear, homogeneous solution is required for high-quality spectra.[1]

  • Standard (Optional): Tetramethylsilane (TMS) is typically present in commercial deuterated solvents and serves as the internal standard for referencing chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.[5]

Protocol 2: NMR Data Acquisition

These parameters are based on a standard 400 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.

A. ¹H NMR Spectrum Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~4.0 seconds

  • Spectral Width (SW): 20 ppm (-5 to 15 ppm)

  • Rationale: A 2-second relaxation delay is sufficient for most proton signals to fully relax, ensuring accurate integration. 16 scans provide an excellent signal-to-noise ratio for a sample of this concentration.

B. ¹³C{¹H} NMR Spectrum Acquisition (Proton-Decoupled):

  • Spectrometer Frequency: 100.6 MHz

  • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

  • Decoupling Method: Broadband proton decoupling (e.g., GARP) is used to simplify the spectrum by collapsing C-H couplings into singlets.[6]

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1.0-1.5 seconds

  • Spectral Width (SW): 250 ppm (-20 to 230 ppm)

  • Rationale: A larger number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[5] Broadband proton decoupling enhances signal-to-noise and simplifies interpretation.[6]

Data Analysis and Spectral Interpretation

The following table summarizes the predicted chemical shifts and coupling constants based on known values for similar fluorinated aromatic compounds.[7][8][9][10]

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(1,1,2,2-Tetrafluoroethoxy)toluene in CDCl₃
Atom LabelNucleusPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Assignment Rationale
Cβ-H ¹H~6.10tt²J(H,F) ≈ 53 Hz, ³J(H,F) ≈ 3 HzThe large doublet splitting is from the two geminal fluorines, and the smaller triplet splitting is from the two vicinal fluorines.[7]
Aromatic H s¹H7.0 - 7.4m-Complex multiplet due to H-H couplings and potential small long-range H-F couplings.
C7-H¹H~2.35s-Standard chemical shift for a methyl group on a benzene ring.
C β (CHF₂)¹³C~115.0t¹J(C,F) ≈ 245-255 HzLarge one-bond coupling to two geminal fluorines.
C α (OCF₂)¹³C~120.0t¹J(C,F) ≈ 280-290 HzVery large one-bond coupling to two geminal fluorines.
Aromatic C s¹³C115 - 160m-Six distinct signals expected in the aromatic region. C-F couplings over multiple bonds (³J(C,F), ⁴J(C,F)) will cause additional splitting of C1, C2, and C6.[8]
C 7 (CH₃)¹³C~21.5s-Typical chemical shift for an aromatic methyl carbon.

Note: s = singlet, t = triplet, tt = triplet of triplets, m = multiplet.

Workflow for Structural Confirmation

For unambiguous assignment, especially of the aromatic signals, two-dimensional (2D) NMR experiments are invaluable. The workflow below illustrates a logical approach to complete structural verification.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_Analysis Data Integration & Assignment H1_NMR Acquire ¹H Spectrum HSQC Acquire ¹H-¹³C HSQC H1_NMR->HSQC Proton Shifts C13_NMR Acquire ¹³C{¹H} Spectrum C13_NMR->HSQC Carbon Shifts Assign_CH Assign Direct C-H Bonds HSQC->Assign_CH ¹J(C,H) Correlations HMBC Acquire ¹H-¹³C HMBC Assign_Quat Assign Quaternary Carbons & Confirm Connectivity HMBC->Assign_Quat ²⁻³J(C,H) Correlations Assign_CH->HMBC Known Assignments Final_Structure Final Structure Confirmation Assign_Quat->Final_Structure

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It will definitively link each aromatic proton signal to its corresponding carbon signal and confirm the methyl group assignment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons and for confirming the overall connectivity of the molecule, for example, by observing a correlation from the Cβ-H proton to the Cα carbon.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(1,1,2,2-tetrafluoroethoxy)toluene provide a rich set of data for its complete and unambiguous structural characterization. The key diagnostic signal in the ¹H NMR spectrum is the triplet of triplets corresponding to the proton of the -CHF₂ group, which arises from significant ²J(H,F) and smaller ³J(H,F) couplings. Similarly, the ¹³C NMR spectrum is characterized by large one-bond C-F couplings for the carbons of the tetrafluoroethoxy moiety. By following the detailed protocols and interpretation guidelines presented in this note, researchers can confidently verify the structure and purity of this important fluorinated building block.

References

  • Coupling of Protons with Fluorine. (2007). ResearchGate.
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  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
  • ¹H-NMR and ¹³C-NMR Spectra. (n.d.).
  • Carbon-fluorine spin coupling constants. (2017). Reddit. Retrieved from .

  • Carbon-fluorine coupling constants, n J CF. (n.d.). ResearchGate.
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  • 19F Coupling Constants Table. (n.d.). Alfa Chemistry. Retrieved from .

  • DiMaggio, P. A., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from .

  • Supplementary Information for - The Royal Society of Chemistry. (n.d.). Retrieved from .

  • Williamson, K. L., & Fenstermaker, J. (n.d.). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. ACS Publications.
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  • Photochemical Activation of SF6 by N-Heterocyclic Carbenes to Provide a Deoxyfluorinating Reagent - Supporting Information. (n.d.).
  • DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • 19Flourine NMR. (n.d.). Retrieved from .

  • Fluorochem | High-Quality Chemical Products. (n.d.). Retrieved from .

  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.
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  • 16: Multinuclear NMR. (2024). Chemistry LibreTexts.
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  • 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. (n.d.). SpectraBase.
  • 13 Spectroscopy. (n.d.). Oxford Learning Link.
  • This journal is © The Royal Society of Chemistry 2017 - Supporting Information. (n.d.). Retrieved from .

  • NMR Solvent data chart. (n.d.). Eurisotop. Retrieved from .

  • 4-(TRIFLUOROACETYL)TOLUENE(394-59-2) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from .

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Method

Application Note: Leveraging the 1,1,2,2-Tetrafluoroethoxy Group for Nucleophilic Aromatic Substitution

Introduction: The Unique Role of Fluoroalkoxy Groups in Aromatic Chemistry The incorporation of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Fluoroalkoxy Groups in Aromatic Chemistry

The incorporation of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group is a particularly compelling substituent. Its powerful electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly modulates the electronic properties of an aromatic ring. Unlike classic activating groups, which donate electron density, the tetrafluoroethoxy group polarizes the aromatic system, rendering it electron-deficient. This property is pivotal for enabling a class of reactions not typically accessible to electron-rich aromatics: Nucleophilic Aromatic Substitution (SNAr).

This guide provides a comprehensive overview of the principles and a detailed protocol for utilizing aromatic systems bearing a 1,1,2,2-tetrafluoroethoxy group in SNAr reactions. We will address the fundamental mechanistic requirements and provide a practical, field-tested protocol for researchers in drug development and synthetic chemistry.

Part 1: The Core Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for forming carbon-heteroatom and carbon-carbon bonds on an aromatic ring. However, it operates under a distinct set of rules compared to the more familiar electrophilic aromatic substitution. For a successful SNAr reaction, two key features are generally required on the aromatic substrate:

  • A Strong Electron-Withdrawing Group (EWG): This group, often referred to as the "activating group," must be present to decrease the electron density of the aromatic ring. This polarization makes the ring susceptible to attack by an electron-rich nucleophile. The tetrafluoroethoxy group is an excellent example of such an activator.

  • A Good Leaving Group (LG): The nucleophile attacks the carbon atom bearing a suitable leaving group, which is subsequently displaced.[1][2] Halides (F, Cl, Br, I) and nitro groups (NO₂) are the most common leaving groups in this context.[1]

Critically, the reaction proceeds via a two-step, addition-elimination mechanism.[3] The initial attack by the nucleophile temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4] The stability of this intermediate is paramount and is greatly enhanced by the presence of the EWG, which delocalizes the negative charge. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[5][6]

It is crucial to note that a substrate like 3-(1,1,2,2-Tetrafluoroethoxy)toluene itself is not suitable for direct SNAr because it lacks a leaving group. The C-H bonds of the aromatic ring are not viable leaving groups under SNAr conditions. Therefore, to perform the desired transformation, a derivative containing a leaving group must be used.

For this application note, we will focus on a representative substrate that meets all the necessary criteria: 4-Chloro-3-(1,1,2,2-tetrafluoroethoxy)toluene . Here, the tetrafluoroethoxy group serves as the powerful activator, and the chlorine atom acts as the leaving group. The ortho-relationship between these two groups provides strong activation for the substitution reaction.[7]

Part 2: Mechanistic Overview & Visualized Workflow

The SNAr reaction on our model substrate proceeds as illustrated below. The electron-withdrawing tetrafluoroethoxy group stabilizes the negative charge of the Meisenheimer intermediate, facilitating its formation, which is the rate-determining step.[1][6]

Diagram 1: SNAr Reaction Mechanism

Caption: The addition-elimination mechanism of SNAr.

The general laboratory workflow for carrying out this protocol is standardized to ensure reproducibility and safety.

Diagram 2: Experimental Workflow

Workflow A 1. Reagent Preparation & Inert Atmosphere Setup B 2. Reaction Assembly (Substrate, Base, Solvent) A->B C 3. Nucleophile Addition & Heating B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete? Continue Heating E 5. Aqueous Workup & Extraction D->E Complete? F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: Standard laboratory workflow for SNAr reactions.

Part 3: Detailed Experimental Protocol

This protocol describes a general procedure for the SNAr reaction of 4-Chloro-3-(1,1,2,2-tetrafluoroethoxy)toluene with a representative amine nucleophile, morpholine. This protocol should be considered a starting point and may require optimization for other nucleophiles.

Materials and Equipment:

  • Substrate: 4-Chloro-3-(1,1,2,2-tetrafluoroethoxy)toluene

  • Nucleophile: Morpholine

  • Base: Potassium carbonate (K₂CO₃), finely powdered and dried

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard glassware for workup and extraction

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-(1,1,2,2-tetrafluoroethoxy)toluene (1.0 equiv).

    • Add finely powdered, anhydrous potassium carbonate (2.0 equiv).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous DMF or DMSO via syringe to achieve a substrate concentration of 0.2-0.5 M.

  • Initiation of Reaction:

    • Begin vigorous stirring to create a fine suspension.

    • Add morpholine (1.2 equiv) to the mixture via syringe.

    • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary and should be determined by monitoring the reaction progress.

  • Reaction Monitoring:

    • Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical reaction time is 4-12 hours. The reaction is complete when the starting material is no longer detectable.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product.

    • Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Part 4: Data and Expected Outcomes

The choice of nucleophile, solvent, and temperature significantly impacts reaction outcomes. The following table provides a guideline for expected results with various classes of nucleophiles.

Nucleophile ClassExample NucleophileTypical ConditionsExpected Yield RangeKey Considerations
Amines Morpholine, PiperidineK₂CO₃, DMF, 90 °C70-95%Generally high-yielding and clean reactions.
Alkoxides Sodium PhenoxideNaH, THF, 60 °C65-85%Requires anhydrous conditions to avoid base quenching.
Thiols Sodium ThiophenoxideK₂CO₃, DMF, 80 °C80-98%Thiolates are excellent nucleophiles for SNAr; reactions are often rapid.
Part 5: Troubleshooting and Field Insights
  • No Reaction or Sluggish Conversion: If the reaction fails to proceed, ensure the base is anhydrous and finely powdered. Increasing the reaction temperature in 10-20 °C increments can also improve the rate. Consider switching to a more polar aprotic solvent like DMSO, which is known to accelerate SNAr reactions.

  • Side Product Formation: In reactions with alkoxides, ensure strictly anhydrous conditions are maintained. The presence of water can lead to hydrolysis of the starting material, forming the corresponding phenol.

  • Leaving Group Reactivity: While chlorine is used in this protocol, fluorine is often a better leaving group in SNAr chemistry due to the high polarity of the C-F bond, which enhances the electrophilicity of the attached carbon.[1][8] If the chloro-analogue is unreactive, sourcing or synthesizing the fluoro-analogue is a recommended strategy.[9]

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • NPTEL Archive. Nucleophilic Aromatic Substitution. [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube, 12 July 2019. [Link]

  • Study.com. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions. [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube, 14 January 2017. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chem Help ASAP. SNAr reaction scope & limitations. YouTube, 2 February 2020. [Link]

  • Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]

  • National Institutes of Health (NIH). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]

  • National Institutes of Health (NIH). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • ChemComplete. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube, 16 February 2024. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(1,1,2,2-Tetrafluoroethoxy)toluene

Chemical Intelligence & Impurity Landscape[1] Target Molecule: 3-(1,1,2,2-Tetrafluoroethoxy)toluene CAS: 1737-10-6 (Meta-isomer) Application: Intermediate for agrochemicals (pyrethroids) and pharmaceutical synthesis. To...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Intelligence & Impurity Landscape[1]

Target Molecule: 3-(1,1,2,2-Tetrafluoroethoxy)toluene CAS: 1737-10-6 (Meta-isomer) Application: Intermediate for agrochemicals (pyrethroids) and pharmaceutical synthesis.

To purify this compound effectively, one must understand the thermodynamic and chemical differences between the target ether and its precursors. The synthesis typically involves the alkylation of m-cresol with tetrafluoroethylene (TFE) under basic conditions. Consequently, the "Crude" mixture is a distinct matrix of neutral ethers, acidic phenols, and oligomeric byproducts.

Physiochemical Profile[2][3][4]
ComponentRoleBoiling Point (Atm)Boiling Point (Vacuum)*pKaSolubility (Water)
3-(1,1,2,2-Tetrafluoroethoxy)toluene Target ~175–178°C57–59°C @ 13 mmHg N/A (Neutral)Insoluble
m-Cresol Major Impurity202°C~85°C @ 13 mmHg~10.1 (Acidic)Slightly Soluble
TFE Oligomers Side ProductVariable (>200°C)High BoilersN/AInsoluble
Water Contaminant100°CVolatile15.7Solvent

*Vacuum boiling points are estimated based on nomographs and literature data [1].

Troubleshooting Guide (Q&A)

Q1: My crude product has a persistent "antiseptic" or "medicinal" odor even after rotary evaporation. Why? A: This indicates the presence of residual m-cresol .

  • The Cause: m-Cresol has a distinct odor threshold in the ppb range. While its boiling point (202°C) is higher than your target (176°C), they are close enough that simple evaporation or fast distillation results in co-distillation (azeotrope-like behavior).

  • The Fix: You cannot rely on heat alone. You must exploit the pKa difference . Perform a caustic wash (Protocol A) to deprotonate the cresol (pKa 10), converting it into the water-soluble sodium m-cresolate, which partitions 99.9% into the aqueous phase.

Q2: During the caustic wash, I formed a thick emulsion that won't separate. What happened? A: This is likely due to density matching or surfactant effects .

  • The Cause: Fluorinated aromatics are dense (approx. 1.2–1.3 g/mL). If your caustic solution is too dilute (density ~1.0 g/mL) or too concentrated (density >1.3 g/mL), the phases may have similar densities, preventing gravity separation. Additionally, oligomers can act as surfactants.

  • The Fix:

    • Add Brine (saturated NaCl) to the aqueous layer to increase its density and ionic strength (the "Salting Out" effect).

    • Filter the mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

Q3: The final product is clear but turns yellow/brown upon storage. Is it decomposing? A: The ether linkage (–OCF2CF2H) is chemically stable, but phenolic oxidation is the culprit.

  • The Cause: Trace amounts (<0.5%) of remaining m-cresol oxidize to form quinones and colored coupling products over time.

  • The Fix: This confirms the caustic wash was insufficient. Re-wash the organic phase with 1M NaOH, followed by a bisulfite wash (to reduce existing color bodies), then re-distill.

Validated Purification Protocols

Protocol A: Chemoselective Caustic Wash (Critical Step)

Use this protocol to remove m-cresol before distillation. Attempting to distill crude containing >5% cresol will result in poor separation.

Reagents:

  • Sodium Hydroxide (NaOH), 10% w/v solution.

  • Saturated Sodium Chloride (Brine).

  • Magnesium Sulfate (MgSO4), anhydrous.

Workflow:

  • Dilution: Dilute the crude reaction mixture with an inert non-polar solvent (e.g., Dichloromethane or Toluene) in a 1:1 ratio. Reason: This lowers viscosity and improves phase separation.

  • Saponification: Wash the organic layer with 10% NaOH (0.5 volume equivalents). Shake vigorously for 5 minutes.

    • Mechanism:[1][2]

      
      . The neutral ether remains in the organic layer; the ionized cresol moves to the water.
      
  • Check pH: Test the aqueous layer.[1] It must be pH > 12 . If not, the base has been consumed; repeat step 2.

  • Partition: Allow layers to separate. The fluorinated ether will be in the bottom layer if using DCM, or the top layer if using Toluene (check densities!).

  • Neutralization: Wash the organic layer once with water, then once with Brine.

  • Drying: Dry over MgSO4 for 20 minutes, then filter.

Protocol B: Fractional Vacuum Distillation (Polishing Step)

Use this to remove high-boiling oligomers and trace solvents.

Setup:

  • Vigreux column (15-20 cm) or packed column for better theoretical plates.

  • Vacuum pump capable of <15 mmHg.

Workflow:

  • Degassing: Apply weak vacuum initially to remove residual solvent (DCM/Toluene) from Protocol A.

  • Main Fraction Collection:

    • Set vacuum to 13 mmHg .

    • Heat bath to approx. 75–85°C.

    • Collect fraction boiling at 57–59°C.

  • Fore-run Rejection: Discard the first 5% of distillate (may contain moisture or volatile fluorocarbons).

  • Heel: Do not distill to dryness. The residue contains TFE oligomers which can degrade exothermically.

Process Visualization

Diagram 1: Purification Logic Flow

This diagram illustrates the decision matrix for removing specific impurities based on their chemical nature.

PurificationLogic Crude Crude Mixture (Ether + m-Cresol + Oligomers) NaOH_Wash Caustic Wash (pH > 12) (10% NaOH) Crude->NaOH_Wash Chemical Targeting Phase_Sep Phase Separation NaOH_Wash->Phase_Sep Aq_Phase Aqueous Phase (Sodium m-Cresolate) Phase_Sep->Aq_Phase Removes Acidic Impurities Org_Phase Organic Phase (Ether + Oligomers) Phase_Sep->Org_Phase Retains Neutral Ether Distillation Vacuum Distillation (13 mmHg) Org_Phase->Distillation Physical Targeting Pure_Product Pure Product 3-(1,1,2,2-Tetrafluoroethoxy)toluene (BP 57-59°C @ 13mmHg) Distillation->Pure_Product Main Fraction Residue Pot Residue (Tars & Oligomers) Distillation->Residue High Boilers

Caption: Workflow distinguishing between chemical separation (for phenols) and physical separation (for oligomers).

FAQ: Specific Lab Scenarios

Q: Can I use silica gel chromatography instead of distillation? A: Yes, but it is inefficient for scale-up.

  • Method: If you choose chromatography, use a gradient of Hexanes:Ethyl Acetate (95:5) .

  • Rf Values: The non-polar ether will elute near the solvent front (Rf ~0.8), while residual m-cresol will trail significantly (Rf ~0.3) due to hydrogen bonding with the silica.

  • Warning: m-Cresol can streak on silica. Ensure the column is buffered or the load is low.

Q: Is the product sensitive to moisture? A: No. The tetrafluoroethoxy group is highly stable to hydrolysis compared to trifluoroacetate esters. You can wash it with water without degrading the ether linkage. However, the synthesis (using TFE) requires anhydrous conditions, so do not confuse synthesis requirements with purification stability.

References

  • PubChem. (n.d.).[3] m-Cresol Compound Summary (CAS 108-39-4). National Library of Medicine. Retrieved February 1, 2026, from [Link]

Sources

Optimization

Solvent effects on the reactivity of 3-(1,1,2,2-Tetrafluoroethoxy)toluene

Welcome to the technical support center for 3-(1,1,2,2-Tetrafluoroethoxy)toluene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(1,1,2,2-Tetrafluoroethoxy)toluene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile fluorinated building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The unique electronic properties of this molecule—stemming from the juxtaposition of the electron-donating methyl group and the strongly electron-withdrawing tetrafluoroethoxy group—present specific challenges and opportunities in synthesis. This resource addresses the most common issues encountered in the field, with a special focus on the critical role of the solvent in dictating reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations when working with 3-(1,1,2,2-Tetrafluoroethoxy)toluene and related solvents?

A1: While specific toxicology data for 3-(1,1,2,2-Tetrafluoroethoxy)toluene is not widely available, it is prudent to handle it with the care afforded to all novel chemical entities. The primary safety concerns will often relate to the solvents used in your reactions. For instance, toluene, a common solvent, is a highly flammable liquid and vapor that can cause skin irritation, and it is suspected of damaging the unborn child.[1][2]

Core Safety Protocols:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves. Toluene can degrade certain glove materials, so check compatibility charts.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[3] Keep the compound and flammable solvents away from heat, sparks, and open flames.[2][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated washing water should be retained and disposed of as hazardous waste.[5]

Q2: How do the electronic properties of the tetrafluoroethoxy and methyl groups influence the reactivity of the aromatic ring?

A2: The two substituents have opposing electronic effects, which makes predicting regioselectivity complex.

  • -CH₃ (Methyl) Group: This is a weakly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS) due to hyperconjugation and inductive effects.

  • -OCH₂CF₂CF₂H (Tetrafluoroethoxy) Group: This group is strongly deactivating for EAS due to the powerful electron-withdrawing nature of the fluorine atoms (inductive effect). While ether oxygens are typically ortho, para-directing, the strong deactivation will significantly slow down EAS reactions. Conversely, this strong electron-withdrawal activates the ring for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an ortho or para position.

Given the meta relationship of the two groups on the toluene ring, their directing effects are additive. For electrophilic substitution, the primary directing influence will be the methyl group, suggesting substitution will favor positions 2, 4, and 6. However, the overall reaction rate will be significantly diminished by the deactivating effect of the tetrafluoroethoxy group.

Troubleshooting Guide: Solvent Effects on Reactivity

The choice of solvent is paramount in controlling reaction kinetics and selectivity. Solvents do more than just dissolve reactants; they actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[6]

Issue 1: Sluggish or No Reaction in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Question: I am trying to nitrate 3-(1,1,2,2-Tetrafluoroethoxy)toluene using standard conditions (HNO₃/H₂SO₄) in dichloromethane, but the reaction is extremely slow and gives a low yield. Why is this happening and how can I fix it?

Root Cause Analysis: The tetrafluoroethoxy group is strongly deactivating, making the aromatic ring electron-poor and thus less nucleophilic. For an EAS reaction to proceed, a highly energetic, positively charged intermediate (the sigma complex) must be formed. Your solvent choice can dramatically impact the stability of this intermediate.

Solvent-Driven Solution: An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex (the transition state leading to the sigma complex).[6] Dichloromethane (DCM) is a non-polar aprotic solvent. Switching to a more polar solvent can better stabilize the charged intermediate, lowering the activation energy and increasing the reaction rate.

Troubleshooting Protocol:

  • Safety First: Ensure all solvent manipulations are performed in a fume hood, away from ignition sources.

  • Solvent Screening: Set up small-scale parallel reactions to screen a range of solvents with varying polarity.

  • Reaction Setup (Example: Nitration):

    • To a solution of 3-(1,1,2,2-Tetrafluoroethoxy)toluene (1.0 eq) in the chosen solvent (see table below) at 0 °C, slowly add the nitrating agent (e.g., fuming HNO₃, 1.1 eq).

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-24 hours.

    • Monitor reaction progress by TLC or LC-MS.

  • Data Analysis: Compare conversion rates and product distribution across the different solvents.

Data Summary: Solvent Selection for EAS

SolventDielectric Constant (ε) at 25°C[6]TypeExpected Effect on EAS RateRationale
Dichloromethane (DCM)9.1Polar AproticSlowLow polarity provides minimal stabilization of the charged intermediate.
Acetonitrile37.5Polar AproticModerate to FastHigher polarity stabilizes the sigma complex.
Nitromethane35.9Polar AproticFastHigh polarity effectively stabilizes the charged intermediate. Often used for difficult nitrations.
Sulfolane43.3Polar AproticFastVery polar solvent, excellent for stabilizing cationic intermediates.
Issue 2: Poor Regioselectivity or Formation of Side Products

Question: My bromination reaction is giving me a mixture of isomers and some benzylic bromination on the methyl group. How can I improve the selectivity for aromatic substitution?

Root Cause Analysis: The formation of multiple products points to competing reaction pathways.

  • Poor Regioselectivity: The directing effects of the two substituents, while additive, may not provide complete control, especially under harsh conditions. Solvent can influence selectivity by differentially solvating the transition states leading to different isomers.

  • Benzylic Bromination: This is a classic free-radical pathway, often initiated by light or radical initiators and favored in non-polar solvents like carbon tetrachloride (CCl₄). If your solvent or reagents have radical impurities, or the reaction is exposed to light, this side reaction can occur.

Solvent-Driven Solution: To favor the ionic EAS pathway over the radical pathway, use a polar solvent that can stabilize the charged intermediates of the EAS mechanism. Excluding light and radical initiators is also critical.

Workflow for Optimizing Regioselectivity

G cluster_0 Troubleshooting Poor Selectivity A Problem: Poor Regioselectivity & Benzylic Side Products B Analyze Conditions: - Solvent Polarity? - Light Exposure? - Radical Initiator Present? A->B C Hypothesis 1: Radical pathway is competing B->C D Hypothesis 2: Ionic pathway has low selectivity B->D E Solution A: Suppress Radical Pathway C->E F Solution B: Enhance Ionic Selectivity D->F G Action A1: Switch to Polar Aprotic Solvent (e.g., Acetonitrile, Nitromethane) E->G H Action A2: Exclude Light (Wrap flask in foil) E->H I Action B1: Use a bulkier solvent to influence steric hindrance F->I J Action B2: Lower Reaction Temperature F->J K Evaluate Results: Analyze product ratio by GC-MS or NMR G->K H->K I->K J->K L Optimized Conditions K->L

Caption: Workflow for diagnosing and solving selectivity issues.

Issue 3: Suspected Compound Decomposition with Basic Reagents

Question: I'm attempting a reaction using a strong base like triethylamine in what I thought was an inert hydrofluoroether (HFE) solvent, and I'm seeing decomposition of my starting material. What could be happening?

Root Cause Analysis: While often considered inert, some fluorinated compounds, particularly hydrofluoroethers, can react with common reagents like amine bases.[7] The presence of a hydrogen on the carbon adjacent to the oxygen and fluorines (as in the -OCH₂CF₂CF₂H group) can make this proton acidic enough to be abstracted by a strong base. The resulting anion could be unstable. Furthermore, it has been observed that hydrofluoroethers can react with bases like triethylamine to form perfluoroalkoxides, which can then decompose.[7]

Solvent-Driven Solution: If basic conditions are required, it is critical to choose a solvent that is truly inert and does not have acidic protons or susceptible C-F bonds.

Solvent Compatibility Decision Tree

Caption: Decision tree for selecting a safe solvent under basic conditions.

References
  • N.A. (n.d.). Solvent Effect on Thermally Activated Delayed Fluorescence. ResearchGate. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved February 1, 2026, from [Link]

  • PubMed. (2024). Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds. Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Toluene. Retrieved February 1, 2026, from [Link]

  • Fluorine notes. (2014, April). The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings (Continuation). Retrieved February 1, 2026, from [Link]

  • ChemRxiv. (n.d.). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. Retrieved February 1, 2026, from [Link]

  • OSHA. (2015, March 19). Safety Data Sheet: Toluene. Retrieved February 1, 2026, from [Link]

  • PENTA. (2024, July 8). Toluene - SAFETY DATA SHEET. Retrieved February 1, 2026, from [Link]

  • American Chemical Society. (2016, February 19). Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation Reaction. ACS Figshare. Retrieved February 1, 2026, from [Link]

  • That Chemist. (2022, September 20). Are These 'Inert' Solvents Actually Reactive? [Video]. YouTube. Retrieved February 1, 2026, from [Link]

  • PMC. (n.d.). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. Retrieved February 1, 2026, from [Link]

  • PMC. (n.d.). Access to optically active tetrafluoroethylenated amines based on[8][9]-proton shift reaction. NIH. Retrieved February 1, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: toluene. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting

How to dry 3-(1,1,2,2-Tetrafluoroethoxy)toluene for moisture-sensitive reactions

Executive Summary & Chemical Profile[1] The Challenge: You are working with 3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS: 1737-10-6 / 1907-71-7). Unlike standard toluene, this solvent contains a fluorinated ether side chain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The Challenge: You are working with 3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS: 1737-10-6 / 1907-71-7). Unlike standard toluene, this solvent contains a fluorinated ether side chain (


). This functional group alters the solvent's polarity and chemical compatibility.

For moisture-sensitive applications (e.g., Grignard formation, transition metal catalysis), "bottle dry" specifications (<50 ppm) are often insufficient. You require <10 ppm water content.[1][2]

Critical Advisory: Unlike non-fluorinated ethers (THF, Et2O), you should avoid Sodium/Benzophenone distillation for this compound. The harsh reducing environment of molten sodium can lead to reductive defluorination of the tetrafluoroethoxy tail, degrading your solvent and poisoning your catalyst with fluoride ions.

Physical Profile
PropertyValue (Approx.)Implication for Drying
Boiling Point ~170–175°C (est. at 760 mmHg)*High boiling point makes simple distillation slow; vacuum required.
Density 1.33 g/mLSignificantly denser than water; water will float on top (unlike standard toluene).
Structure Aromatic Ether + Fluorinated TailResistant to peroxides (no

-protons), but sensitive to strong reducing agents.

*Note: Often distilled at reduced pressure (e.g., 57-59°C @ 13 mmHg).

Primary Protocol: Static Drying with Molecular Sieves (The Gold Standard)

This is the preferred method. It minimizes thermal stress on the fluorinated group and avoids reactive drying agents.

The Mechanism

Molecular sieves work via physisorption . The 3Å or 4Å pore size traps water molecules (approx. 2.8Å diameter) but excludes the bulky 3-(1,1,2,2-tetrafluoroethoxy)toluene molecule.

Protocol Workflow

sieve_drying Start Raw Solvent (>50 ppm H2O) Mixing Static Drying (10-20% w/v Sieves) Start->Mixing Activation Sieve Activation (300°C for 12h) Activation->Mixing Add Immediately Equilibrium Equilibration (24-48h, No Stirring) Mixing->Equilibrium Usage Supernatant Use (<10 ppm H2O) Equilibrium->Usage

Figure 1: Static drying workflow. Note that stirring is discouraged to prevent grinding sieves into dust.

Step-by-Step Methodology
  • Sieve Selection: Use 3Å (preferred) or 4Å molecular sieves.

    • Why 3Å? It has the highest affinity for water and strictly excludes organic molecules, preventing any potential co-adsorption.

  • Activation (CRITICAL):

    • Heat sieves to 300°C under high vacuum (<1 mbar) for 12 hours .

    • Troubleshooting: If you skip this, the sieves act as wet sponges and will add water to your solvent.

  • Loading:

    • Add 10–20% w/v activated sieves to the solvent (e.g., 10g sieves per 100mL solvent).

    • Perform this in a glovebox or under a heavy stream of Argon.

  • Equilibration:

    • Let stand for 24–48 hours .

    • Do not stir. Stirring grinds the sieves, creating particulate dust that is difficult to filter and can clog cannulas.

  • Validation:

    • Draw a sample of the supernatant for Karl Fischer (KF) titration. Target: <10 ppm.

Secondary Protocol: Calcium Hydride ( ) Distillation

Use this method if the starting material is very wet (>500 ppm) or if you require a distilled fraction for high-purity spectroscopy.

Safety Note:


 releases hydrogen gas. Perform in a fume hood.
Protocol Workflow
  • Pre-drying: If visible water is present, dry over Magnesium Sulfate (

    
    ) first, filter, then proceed.
    
  • Setup: Flame-dry a round-bottom flask, still head, and condenser under vacuum. Backfill with Nitrogen/Argon.[3]

  • Charging:

    • Add solvent.[1][2][3][4][5][6]

    • Add powdered

      
       (5% w/v).
      
    • Add a stir bar.

  • Reflux:

    • Reflux under inert atmosphere for 4–6 hours .

    • Mechanism:[2][7][8][9]

      
      .
      
  • Distillation:

    • Distill at reduced pressure (recommended due to high BP).

    • Discard the first 10% (fore-run). Collect the middle fraction.

Troubleshooting & FAQs

Q1: Can I use Sodium/Benzophenone to dry this solvent?

A: NOT RECOMMENDED. While standard toluene is dried this way, the tetrafluoroethoxy group is susceptible to reductive defluorination by alkali metals (Sodium/Potassium).

  • Risk: Formation of fluoride salts and degradation of the ether chain.

  • Indication of Failure: If you attempt this and the solution turns brown/black instead of the characteristic deep blue/purple of the benzophenone ketyl radical, you are degrading your solvent.

Q2: Is this solvent prone to peroxide formation?

A: Low Risk, but Verify. Unlike THF or Diethyl Ether, 3-(1,1,2,2-tetrafluoroethoxy)toluene lacks


-protons adjacent to the ether oxygen (blocked by the aromatic ring on one side and 

on the other). This makes the radical mechanism for peroxide formation difficult.
  • Best Practice: Always test with a peroxide strip before distilling, especially if the bottle is old.

Q3: My Karl Fischer (KF) titration is drifting. Why?

A: Solubility Issues. Fluorinated solvents often do not dissolve well in standard methanolic KF reagents.

  • Solution: Use a KF reagent specifically designed for aldehydes/ketones (often contains solubilizers) or add Chloroform or Trifluoroethanol as a co-solvent to the titration cell to ensure the sample dissolves completely.

Q4: How do I store the dried solvent?

A: Over Activated Sieves. Once dried, store the solvent in a Schlenk flask or a bottle with a high-quality septum (e.g., PTFE-lined) over the activated sieves.

  • Shelf Life: Under positive Argon pressure, it remains dry (<10 ppm) for months.

Decision Matrix: Which Method?

decision_tree Start Start: Determine Needs CheckWater Water Content? Start->CheckWater HighWater > 500 ppm CheckWater->HighWater LowWater < 500 ppm CheckWater->LowWater PreDry Pre-dry with MgSO4 then CaH2 Distillation HighWater->PreDry ReactionType Reaction Sensitivity? LowWater->ReactionType Sieves Activated 3A Sieves (Static Drying) PreDry->Sieves Polishing Step Extreme Extreme (<10 ppm) (e.g., Catalysis) ReactionType->Extreme Standard Standard (<50 ppm) (e.g., SN2) ReactionType->Standard Extreme->Sieves Standard->Sieves

Figure 2: Decision matrix for selecting the appropriate drying protocol.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Arotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. Link

  • Sigma-Aldrich Technical Bulletin. (n.d.). Molecular Sieves: Activation and Usage. Link

Sources

Reference Data & Comparative Studies

Validation

Reactivity &amp; Performance Guide: 3-(1,1,2,2-Tetrafluoroethoxy)toluene vs. 3-(Trifluoromethoxy)toluene

This guide provides an in-depth technical comparison between 3-(1,1,2,2-Tetrafluoroethoxy)toluene and 3-(Trifluoromethoxy)toluene . It is designed for researchers optimizing lead compounds where subtle electronic and phy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(1,1,2,2-Tetrafluoroethoxy)toluene and 3-(Trifluoromethoxy)toluene . It is designed for researchers optimizing lead compounds where subtle electronic and physicochemical modifications can drastically alter metabolic stability and bioavailability.

Executive Summary

In the optimization of aromatic scaffolds, fluoroalkoxy groups are critical bioisosteres. While 3-(trifluoromethoxy)toluene (Compound B) represents the industry standard for lipophilic, metabolically inert electron-withdrawing groups, 3-(1,1,2,2-tetrafluoroethoxy)toluene (Compound A) offers a distinct "lipophilic hydrogen-bond donor" profile.

The core differentiator is the terminal proton in Compound A. Unlike the perfluorinated -OCF₃ group, the -OCF₂CF₂H moiety possesses a polarized C-H bond capable of weak hydrogen bonding. This imparts unique solubility properties but introduces a specific metabolic "soft spot" absent in the trifluoromethoxy analog.

Physicochemical Profile

The following data highlights the structural and physical divergence between the two analogues.

FeatureCompound A Compound B
Name 3-(1,1,2,2-Tetrafluoroethoxy)toluene3-(Trifluoromethoxy)toluene
CAS Number 1737-10-64923-55-1
Structure Ar–O–CF₂–CF₂HAr–O–CF₃
Boiling Point 142–144 °C102 °C
Lipophilicity (LogP) High (Lipophilic H-bond Donor)Very High (Lipophilic Inert)
Hammett Constant (

)
~0.35–0.40 (Est.)0.35
H-Bond Acidity Weak Donor (Terminal C-H)None
Metabolic Stability Susceptible to Oxidative DefluorinationHigh (Metabolically Blocked)

Scientist’s Insight:

  • Boiling Point: The significant increase in boiling point for Compound A (+40°C) is attributed to the increased molecular weight and, critically, the dipole-dipole interactions facilitated by the terminal proton.

  • Lipophilicity: While adding -CF₂- generally increases LogP, the terminal hydrogen in Compound A lowers the LogP relative to the fully fluorinated pentafluoroethoxy (-OC₂F₅) analog. This makes Compound A a strategic choice when you need to maintain lipophilicity but improve solubility in polar biological media compared to the -OCF₃ variant.

Reactivity Analysis

A. Metabolic Stability & Degradation

The most critical distinction for drug design is the metabolic vulnerability of the side chain.

  • Compound B (-OCF₃): The C-F bond energy (~116 kcal/mol) renders this group inert to oxidative metabolism. It is a "metabolic blocker."

  • Compound A (-OCF₂CF₂H): The terminal C-H bond is activated by the adjacent fluorines but remains a substrate for Cytochrome P450 enzymes (specifically CYP2E1). Hydroxylation at this position triggers a cascade leading to chain degradation.

Mechanism of Oxidative Defluorination: The diagram below illustrates the degradation pathway of the tetrafluoroethoxy group.

MetabolicPathway Substrate Compound A (R-O-CF2-CF2H) CYP CYP450 (Hydroxylation) Substrate->CYP Intermediate1 Hemiacetal (R-O-CF2-CF2-OH) CYP->Intermediate1 Transition HF Elimination Intermediate1->Transition Unstable AcylFluoride Difluoroacetyl Fluoride (R-O-CF2-COF) Transition->AcylFluoride Hydrolysis Hydrolysis AcylFluoride->Hydrolysis Product Difluoroacetic Acid Deriv. + HF Hydrolysis->Product

Figure 1: Oxidative defluorination mechanism of the 1,1,2,2-tetrafluoroethoxy group initiated by CYP450-mediated hydroxylation.

B. Directed Ortho Metalation (DoM)

Both compounds are excellent substrates for regioselective functionalization via DoM. The fluoroalkoxy groups act as Directed Metalation Groups (DMGs).

  • Directing Strength: Weak.[1][2] Both require strong bases (alkyl lithiums) and low temperatures.

  • Regioselectivity:

    • Position 2 (Between Me and OR): Sterically crowded. The bulkier -OCF₂CF₂H group of Compound A will significantly disfavor lithiation at this position compared to Compound B.

    • Position 6 (Para to Me): The kinetic product. This is the preferred site for Compound A due to steric relief.

Lithiation Start 3-(1,1,2,2-Tetrafluoroethoxy)toluene Reagent s-BuLi / TMEDA THF, -78°C Start->Reagent Coordination Li-Oxygen Coordination (CIPE Effect) Reagent->Coordination PathA Pos 2 Lithiation (Sterically Hindered) Coordination->PathA Minor/Trace PathB Pos 6 Lithiation (Kinetically Favored) Coordination->PathB Major Product Product 6-Lithio Species (Ready for Electrophile) PathB->Product

Figure 2: Regioselectivity of Directed Ortho Metalation (DoM) for Compound A. The bulk of the tetrafluoroethoxy tail directs lithiation away from the methyl group.

Experimental Protocols

Protocol 1: Regioselective Lithiation & Trapping

This protocol is optimized for Compound A to minimize side-chain elimination.

Reagents:

  • Substrate: 3-(1,1,2,2-Tetrafluoroethoxy)toluene (1.0 eq)

  • Base: sec-Butyllithium (1.1 eq, 1.4 M in cyclohexane)

  • Additive: TMEDA (1.1 eq)

  • Solvent: Anhydrous THF

  • Electrophile: Benzaldehyde (1.2 eq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Charge with anhydrous THF and TMEDA. Cool to -78 °C .

  • Metalation: Add s-BuLi dropwise over 15 minutes. A yellow color may develop. Stir for 15 minutes to form the complex.

  • Substrate Addition: Dissolve Compound A in a minimal amount of THF and add dropwise to the lithiating mixture.

    • Critical Control Point: Maintain internal temperature below -70 °C. The -CF₂H proton is less acidic than the ring protons, but higher temperatures can lead to side-chain deprotonation and elimination.

  • Incubation: Stir at -78 °C for 1 hour.

  • Quench: Add benzaldehyde neat. Warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal)

Used to verify the stability difference between Compound A and B.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P dehydrogenase, NADP+)

  • Test Compounds (1 µM final conc. in buffer)

Methodology:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37 °C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench aliquots into ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Expectation: Compound B should show >95% remaining at 60 min. Compound A will show time-dependent loss corresponding to the formation of the difluoroacetic acid metabolite.

References

  • Physicochemical Properties of Fluorinated Ethers

    • Comparison of boiling points and densities for trifluoromethoxy deriv
    • Source:

  • Hammett Constants & Electronic Effects

    • Analysis of Hammett sigma values for fluoroalkoxy groups.
    • Source:

  • Metabolic Stability of Fluoroalkyl Groups

    • Mechanistic insight into the oxidative defluorin
    • Source:

  • Hydrogen Bond Acidity of CF2H Groups

    • Evidence of the CF2H group acting as a lipophilic hydrogen bond donor.
    • Source: [Beilstein J. Org.[2] Chem. - Quantifying the ability of the CF2H group as a hydrogen bond donor]([Link])

  • Directed Ortho Metalation (DoM)

    • Regioselectivity rules for substituted arom
    • Source:

Sources

Comparative

A Senior Application Scientist's Guide to 3-(1,1,2,2-Tetrafluoroethoxy)toluene: A Performance Benchmark in Modern Synthesis

For the discerning researcher and process chemist, the choice of solvent is a critical decision that dictates reaction efficiency, product purity, and overall process viability. While traditional aromatic solvents like t...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and process chemist, the choice of solvent is a critical decision that dictates reaction efficiency, product purity, and overall process viability. While traditional aromatic solvents like toluene and xylene are mainstays of the synthetic chemist's toolbox, the increasing demand for tailored solvent properties—spanning polarity, thermal stability, and unique solubility characteristics—has propelled the exploration of fluorinated analogues. This guide provides an in-depth technical benchmark of 3-(1,1,2,2-Tetrafluoroethoxy)toluene, a fluorinated aromatic ether, and objectively compares its potential performance with established alternatives, grounded in physicochemical principles and supported by analogous experimental contexts.

Introduction: The Rationale for Fluorinated Aromatic Solvents

The strategic incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties.[1] In the realm of solvents, this translates to enhanced thermal and chemical stability, modified solubility profiles, and distinct electronic environments. 3-(1,1,2,2-Tetrafluoroethoxy)toluene emerges as a solvent of interest, combining the aromatic character of toluene with the unique attributes of a tetrafluoroethoxy substituent. This structural amalgamation suggests its utility in reactions where traditional solvents may fall short, particularly in transition-metal-catalyzed cross-coupling reactions, which are often sensitive to the solvent environment.[2][3][4]

This guide will focus on benchmarking 3-(1,1,2,2-Tetrafluoroethoxy)toluene against two primary comparators:

  • Toluene: The ubiquitous, non-fluorinated parent scaffold.

  • Benzotrifluoride (BTF): A widely adopted fluorinated aromatic solvent, offering a different mode of fluorine incorporation (a trifluoromethyl group directly attached to the ring).[5][6]

Physicochemical Properties: A Foundation for Performance

A solvent's performance is intrinsically linked to its physical properties. The table below summarizes key parameters for 3-(1,1,2,2-Tetrafluoroethoxy)toluene and its alternatives, providing a basis for predicting their behavior in a reaction setting.

Property3-(1,1,2,2-Tetrafluoroethoxy)tolueneTolueneBenzotrifluoride (BTF)
CAS Number 1737-10-6108-88-398-08-8
Molecular Formula C₉H₈F₄OC₇H₈C₇H₅F₃
Molecular Weight ( g/mol ) 208.1592.14146.11
Boiling Point (°C) 57-59 (at 13 mmHg)110.6103.5
Density (g/mL) ~1.330.8671.19
Dipole Moment (Debye) Estimated to be higher than Toluene and BTF0.362.86

Causality Behind the Data: The introduction of the highly electronegative fluorine atoms in the tetrafluoroethoxy group significantly increases the molecular weight and density of 3-(1,1,2,2-Tetrafluoroethoxy)toluene compared to toluene. The ether linkage and the fluorine atoms are expected to create a more polar molecule with a larger dipole moment than both toluene and BTF. This increased polarity can be advantageous for dissolving polar reagents and stabilizing charged intermediates or transition states in a reaction mechanism, a common feature in many palladium-catalyzed cross-couplings.[7] The higher boiling point, especially when compared to BTF at atmospheric pressure, allows for a wider operational temperature range, enabling reactions to be conducted at elevated temperatures without the need for sealed vessels.

Synthesis and Accessibility: A Practical Consideration

The viability of a solvent in both research and industrial settings depends on its accessibility. 3-(1,1,2,2-Tetrafluoroethoxy)toluene can be synthesized via the reaction of m-cresol with tetrafluoroethylene (TFE) in the presence of a base.[2] This method is a well-established route for the preparation of hydrofluoroethers.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product m_cresol m-Cresol Reaction Nucleophilic Addition m_cresol->Reaction TFE Tetrafluoroethylene (TFE) TFE->Reaction Base Base (e.g., KOH) Base->Reaction Catalyst Product 3-(1,1,2,2-Tetrafluoroethoxy)toluene Reaction->Product

Caption: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)toluene.

This synthetic route is conceptually straightforward, leveraging commercially available starting materials. However, the handling of gaseous TFE requires specialized equipment, potentially making its laboratory-scale synthesis more demanding than simply purchasing commercially available solvents like toluene or BTF.

Performance in Synthesis: A Comparative Analysis

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

These reactions are cornerstones of modern synthesis, particularly in pharmaceutical and materials science.[8] The solvent plays a crucial role in catalyst stability, substrate solubility, and the rates of key mechanistic steps like oxidative addition and reductive elimination.[2][3]

Expected Performance of 3-(1,1,2,2-Tetrafluoroethoxy)toluene:

  • Enhanced Solubility: The increased polarity and the ether functionality could improve the solubility of polar coupling partners, bases (e.g., phosphates, carbonates), and boronic acids/esters, which can be a limitation in less polar solvents like toluene.

  • Catalyst Stabilization: The weakly coordinating ether oxygen might interact with the palladium center, potentially stabilizing the active catalytic species and preventing catalyst decomposition, which could lead to higher turnover numbers.

  • Favorable Kinetics: For reactions proceeding through polar transition states, the higher dielectric constant of 3-(1,1,2,2-Tetrafluoroethoxy)toluene compared to toluene could accelerate the reaction rate.

Comparison with Alternatives:

  • vs. Toluene: Toluene is a nonpolar solvent and may struggle to dissolve highly polar substrates or inorganic bases, sometimes necessitating the use of co-solvents or phase-transfer catalysts. 3-(1,1,2,2-Tetrafluoroethoxy)toluene would likely offer a more homogenous reaction medium for a broader range of substrates.

  • vs. Benzotrifluoride (BTF): BTF is also more polar than toluene and is known to be an excellent solvent for many cross-coupling reactions.[5][6] The key difference lies in the nature of the fluorinated group. The tetrafluoroethoxy group in our target compound provides a potential coordinating ether oxygen, which is absent in BTF. This could lead to different catalyst-solvent interactions and potentially different reactivity or selectivity profiles in sensitive transformations.

Suzuki_Coupling_Workflow ArylHalide Aryl Halide OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester Transmetal Transmetalation BoronicAcid->Transmetal Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxAdd Base Base Base->Transmetal Solvent Solvent (Toluene, BTF, or 3-(TFEO)-Toluene) Solvent->OxAdd Influences Rate Solvent->Transmetal Influences Solubility RedElim Reductive Elimination Solvent->RedElim Influences Rate Pd_II Aryl-Pd(II)-X OxAdd->Pd_II Pd_II_R Aryl-Pd(II)-R Transmetal->Pd_II_R RedElim->Pd_Catalyst Catalyst Regeneration Product Biaryl Product RedElim->Product Pd_II->Transmetal Pd_II_R->RedElim

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: A Model Suzuki-Miyaura Coupling for Solvent Benchmarking

To provide a tangible framework for comparison, the following protocol outlines a general procedure for a Suzuki-Miyaura reaction. Researchers can adapt this protocol to directly compare the performance of 3-(1,1,2,2-Tetrafluoroethoxy)toluene against other solvents.

Objective: To couple 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Solvent A: Toluene

  • Solvent B: Benzotrifluoride (BTF)

  • Solvent C: 3-(1,1,2,2-Tetrafluoroethoxy)toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Add the chosen solvent (A, B, or C, 3 mL). Stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and purity of the product (4-methyl-1,1'-biphenyl).

Self-Validation and Causality: This standardized protocol allows for a direct comparison of solvent performance. Key metrics to evaluate include:

  • Reaction Time: A faster reaction time in one solvent suggests better stabilization of the rate-determining transition state.

  • Yield: A higher isolated yield indicates greater solvent efficiency in promoting the desired reaction pathway and minimizing side reactions or catalyst deactivation.

  • Purity Profile: The formation of byproducts can be solvent-dependent. For instance, protodeboronation of the boronic acid may be influenced by the solvent's ability to solvate water or other protic species.

Conclusions and Future Outlook

3-(1,1,2,2-Tetrafluoroethoxy)toluene presents itself as a promising, albeit under-explored, solvent for organic synthesis. Its physicochemical properties—notably its higher polarity and boiling point compared to toluene and BTF, and the presence of a coordinating ether moiety—suggest a strong potential for enhancing the efficiency and scope of demanding chemical transformations like palladium-catalyzed cross-coupling reactions.

While direct, comparative experimental data remains a gap in the current literature, the theoretical advantages are clear. It offers a unique combination of properties that positions it as a valuable tool for chemists tackling challenges of solubility, catalyst stability, and reaction kinetics. The provided experimental protocol serves as a template for researchers to conduct their own benchmarking studies, which are essential for validating the practical utility of this solvent. As the field of chemical synthesis continues to evolve, the development and characterization of novel solvent systems like 3-(1,1,2,2-Tetrafluoroethoxy)toluene will be paramount in pushing the boundaries of what is synthetically possible.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Ismalaj, E., et al. (2014). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Fluorine Notes, 3(94). [Link]

  • NIST/TRC Web Thermo Tables (WTT). Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)-. [Link]

  • Gontcharov, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-25. [Link]

  • Curran, D. P., et al. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Modern Solvents in Organic Synthesis (pp. 81-119). Springer, Berlin, Heidelberg. [Link]

  • IRJET. (2019). Comparative Study of Aromatic Electrophilic Substitution Reaction at the Meta and Ortho-Position in Toluene. International Research Journal of Engineering and Technology, 6(5). [Link]

  • Sangon, S., & Supanchaiyamat, N. (2021). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 19(34), 7415-7424. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Gomez, L. A., et al. (2021). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ChemElectroChem, 8(15), 2735-2753. [Link]

  • ResearchGate. (2016). Simultaneous exploration of TBAF·3H2O as a base as well as a solvating agent for the palladium catalyzed Suzuki cross-coupling of 4-methyl-7-nonafluorobutylsulfonyloxy coumarins under microwave irradiation. [Link]

  • NIST/TRC Web Thermo Tables (WTT). Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)-. [Link]

  • Semantic Scholar. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Fluorine-Containing Organic Compounds for Advanced Materials. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of organic chemistry, 68(11), 4302–4314. [Link]

  • R Discovery. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

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Validation

A Comparative Environmental Impact Assessment of 3-(1,1,2,2-Tetrafluoroethoxy)toluene and Alternative Solvents for Pharmaceutical Development

An In-Depth Technical Guide Executive Summary The selection of solvents in the pharmaceutical and chemical industries is a critical decision point, balancing process efficiency with environmental, health, and safety (EHS...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The selection of solvents in the pharmaceutical and chemical industries is a critical decision point, balancing process efficiency with environmental, health, and safety (EHS) considerations. This guide provides a comprehensive environmental impact assessment of 3-(1,1,2,2-Tetrafluoroethoxy)toluene, a fluorinated aromatic solvent. Due to a significant lack of published empirical data for this specific compound, this guide establishes a framework for its evaluation by comparing it against a traditional solvent, Toluene, and two leading "green" solvent alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME). We further utilize Benzotrifluoride as a structural surrogate to infer potential environmental behavior of the target compound's fluorinated aromatic moiety. The assessment covers key environmental endpoints: atmospheric impact, aquatic toxicity, and biodegradability. Detailed, self-validating experimental protocols for key assessment methods are provided to empower researchers to generate necessary data for novel compounds. This guide serves as a critical tool for researchers, chemists, and process development professionals to make informed, data-driven decisions in solvent selection, promoting a shift towards more sustainable chemical practices.

The Modern Solvent Dilemma: Balancing Performance and Sustainability

Solvents are foundational to chemical synthesis, enabling reactions, separations, and formulations. However, their environmental legacy can be substantial, contributing to air pollution, water contamination, and persistent waste streams. The industry is increasingly moving away from historically significant but hazardous solvents like benzene and chloroform towards greener alternatives. This shift is driven by both regulatory pressure and a growing corporate responsibility to minimize environmental footprints.

Fluorinated solvents, particularly hydrofluoroethers (HFEs) like 3-(1,1,2,2-Tetrafluoroethoxy)toluene, have emerged in this context. They are often characterized by high stability, unique solvency, and low flammability. However, the very stability conferred by the carbon-fluorine bond raises critical questions about their environmental persistence and ultimate fate.[1]

This guide addresses the challenge of evaluating a novel solvent for which direct environmental data is scarce. Our subject, 3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS No. 1737-10-6) , represents a class of compounds where a proactive, comparative assessment is not just beneficial, but essential.

Contenders in This Assessment

To build a robust comparative framework, we have selected the following solvents:

  • Traditional Solvent: Toluene: A widely used aromatic hydrocarbon, its environmental and toxicological profile is well-documented, serving as a baseline for comparison.[2]

  • Green Alternative 1: 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent produced from renewable sources like corncobs, it is promoted as a sustainable replacement for tetrahydrofuran (THF) and other ethers.[3][4]

  • Green Alternative 2: Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a high boiling point, low peroxide formation, and favorable stability, positioning it as a greener process solvent.[5]

  • Structural Surrogate: Benzotrifluoride: Used to provide insight into the potential environmental behavior of the fluorinated aromatic portion of our target compound.[6]

The logical workflow for a comprehensive environmental impact assessment, which forms the basis of this guide, is outlined below.

Caption: A decision matrix for selecting solvents based on key environmental criteria.

Conclusion and Recommendations

This guide demonstrates that while 3-(1,1,2,2-Tetrafluoroethoxy)toluene may offer desirable properties as a solvent, the complete absence of environmental impact data presents a significant risk and barrier to its classification as a "green" or sustainable option. Based on the analysis of its structural components via surrogates, it should be provisionally considered a substance with potential for high aquatic toxicity and environmental persistence.

In contrast, bio-derived 2-MeTHF emerges as a superior alternative from an environmental standpoint, exhibiting ready biodegradability and low aquatic toxicity. CPME also shows a very favorable low toxicity profile, but its lack of ready biodegradability suggests that its use should be coupled with robust solvent recovery and recycling or destruction protocols to prevent its release into the environment.

Recommendations for Professionals:

  • Prioritize Data Generation: For novel solvents like 3-(1,1,2,2-Tetrafluoroethoxy)toluene, prioritize conducting fundamental environmental tests (OECD 202, 301F) before adoption into any process. The cost of this testing is minimal compared to the potential long-term environmental liability and remediation costs.

  • Adopt Green Alternatives: Where chemically and economically feasible, replace traditional solvents like Toluene with proven greener alternatives such as 2-MeTHF or CPME.

  • Employ a Holistic View: Use a multi-parameter approach as outlined in this guide. A solvent that is favorable in one aspect (e.g., low GWP) may be unfavorable in another (e.g., persistence).

  • Demand Transparency: Engage with chemical suppliers to demand comprehensive EHS data for the products they sell. This market pressure will drive the entire industry towards greater transparency and sustainability.

The future of chemical and pharmaceutical development hinges on the intelligent selection of materials that are not only effective but also benign by design.

References

  • Exploring the Green Potential: 2-Methyltetrahydrofuran as a Sustainable Solvent . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products . ResearchGate. [Link]

  • EC 50 /LC 50 values of Daphnia magna lethality and immobilization test... . ResearchGate. [Link]

  • Safety Data Sheet: 2-Methyltetrahydrofuran . Carl ROTH. [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment . PubMed. [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment . National Institutes of Health (NIH). [Link]

  • OECD 301/310: Ready Biodegradability Tests . ibacon GmbH. [Link]

  • (PDF) Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment . ResearchGate. [Link]

  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F) . Concawe. [Link]

  • Biodegradation Tests for Poorly-Soluble Compounds . ECETOC. [Link]

  • Acute toxicity of 50 metals to Daphnia magna . PubMed. [Link]

  • Ready biodegradability | Pesticide Registration Toolkit . Food and Agriculture Organization of the United Nations. [Link]

  • Cyclopentyl methyl ether . Wikipedia. [Link]

  • Daphnia magna EC50 48h . ENVIRONMENTAL. [Link]

  • Emission Factor: Toluene | Refrigerants and Fugitive Gases . Climatiq. [Link]

  • The 96-h aquatic exposure median lethal concentration (LC50) values... . ResearchGate. [Link]

  • Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives . ACS Publications. [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
3-(1,1,2,2-Tetrafluoroethoxy)toluene
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Reactant of Route 2
3-(1,1,2,2-Tetrafluoroethoxy)toluene
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